molecular formula C18H27NO5 B14757131 Incanine CAS No. 480-77-3

Incanine

Cat. No.: B14757131
CAS No.: 480-77-3
M. Wt: 337.4 g/mol
InChI Key: DSYFCKQYQRJSLW-BBYLVHEZSA-N
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Description

Incanine is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its complex molecular structure and diverse reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Incanine involves multiple steps, typically starting with the preparation of its core structure through a series of organic reactions. Common synthetic routes include nucleophilic substitution, reductive amination, and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound is scaled up from laboratory methods, with optimizations for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors are employed to produce large quantities of this compound. Quality control measures, including chromatography and spectroscopy, are essential to maintain the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Incanine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert this compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions with halides or other nucleophiles can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Substitution: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Incanine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its versatile reactivity.

Mechanism of Action

The mechanism of action of Incanine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the molecular structure of this compound.

Comparison with Similar Compounds

Incanine is compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other heterocyclic compounds and analogs with similar functional groups.

    Uniqueness: this compound’s unique reactivity and potential biological activity set it apart from other compounds

Properties

CAS No.

480-77-3

Molecular Formula

C18H27NO5

Molecular Weight

337.4 g/mol

IUPAC Name

(1R,4R,5S,6R,16R)-6-hydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione

InChI

InChI=1S/C18H27NO5/c1-10(2)14-11(3)18(4,22)17(21)23-9-12-5-7-19-8-6-13(15(12)19)24-16(14)20/h5,10-11,13-15,22H,6-9H2,1-4H3/t11-,13+,14+,15+,18+/m0/s1

InChI Key

DSYFCKQYQRJSLW-BBYLVHEZSA-N

Isomeric SMILES

C[C@H]1[C@H](C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]1(C)O)C(C)C

Canonical SMILES

CC1C(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)C(C)C

Origin of Product

United States

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